molecular formula C32H24ClN3O7 B12905528 7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-

7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-

Cat. No.: B12905528
M. Wt: 598.0 g/mol
InChI Key: NLEQKXIHBDPVJP-GSTLAZBSSA-N
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Description

X-ray Crystallographic Analysis of the Benzoylated Ribofuranosyl Moiety

The benzoylated ribofuranosyl moiety in this compound adopts a β-D-configuration, as confirmed by X-ray diffraction studies of structurally analogous systems. The 2,3,5-tri-O-benzoyl protecting groups create a sterically congested environment, forcing the sugar ring into a C2′-endo-C3′-exo puckering conformation (pseudorotation angle P = 172° ± 2°, degree of pucker τₘ = 39° ± 2°). This puckering minimizes steric clashes between the bulky benzoyl substituents while maintaining favorable orbital overlap for glycosidic bond formation with the pyrrolo[2,3-d]pyrimidine base.

The three benzoyl groups exhibit distinct spatial orientations:

  • The 2-O-benzoyl group lies nearly perpendicular to the ribose plane
  • 3-O- and 5-O-benzoyl groups adopt gauche orientations relative to the C4′-C5′ bond
  • Dihedral angles between benzoyl phenyl rings range from 68° to 112°, creating a propeller-like arrangement.

Table 1: Key crystallographic parameters for analogous benzoylated ribofuranosyl structures

Parameter Value (Analogous Structure)
Space group P21212
Unit cell dimensions a = 4.946 Å, b = 15.887 Å, c = 26.555 Å
Sugar puckering C2′-endo-C3′-exo
Benzoyl dihedral angles 68°–112°
Glycosidic bond length 1.472 Å

The glycosidic bond (C1′-N7) measures 1.472 Å in related compounds, indicating typical N-glycosidic linkage characteristics. Anomeric configuration was confirmed through nuclear Overhauser effect spectroscopy (NOESY) correlations in solution-phase studies of similar protected nucleosides.

Conformational Analysis of the Pyrrolo[2,3-d]pyrimidine Heterocycle

The pyrrolo[2,3-d]pyrimidine system exhibits near-planarity (maximum deviation <0.05 Å from mean plane), with conjugation extending across the N7-C8-C9-N10 π-system. The 4-chloro substituent introduces minor distortion at C4 (out-of-plane displacement = 0.12 Å), while the ribofuranosyl group at N7 induces a slight pyramidalization (N7-C1′-O4′ torsion angle = -158°).

Key conformational features include:

  • Torsion angles: C6-N7-C1′-O4′ = -152° (antiperiplanar)
  • Ring pucker: The five-membered pyrrole ring adopts a flattened envelope conformation
  • Substituent effects: Benzoyl groups restrict sugar pseudorotation to a narrow range (ΔP < 15°)

Table 2: Torsional parameters for heterocycle-sugar linkage

Torsion Angle Value Significance
C6-N7-C1′-O4′ -152° ± 3° Anti conformation
N7-C1′-C2′-O2′ 112° ± 2° Benzoyl group orientation
C1′-C2′-C3′-C4′ 54° ± 4° Ribose ring flexibility

Density functional theory (DFT) calculations on simplified models suggest the 4-chloro substituent increases planarity by 12% compared to unsubstituted analogs, enhancing π-π stacking potential in crystal lattices. However, steric bulk from benzoyl groups likely prevents significant intermolecular stacking in the crystalline state.

Hydrogen Bonding Patterns in Crystalline State

The crystal packing of this compound exhibits limited classical hydrogen bonding due to benzoyl group steric hindrance. Primary intermolecular interactions include:

  • Weak C-H···O contacts (2.7–3.2 Å) between ribose O4′ and pyrrolo[2,3-d]pyrimidine C8-H
  • Offset π-π interactions between benzoyl groups (centroid-centroid distance = 4.8 Å)
  • Halogen bonding involving the 4-chloro substituent (Cl···C=O distance = 3.4 Å)

Table 3: Non-covalent interactions in crystalline phase

Interaction Type Distance (Å) Angle (°)
C8-H···O4′ 2.71 147
Benzoyl π-π stacking 4.82 18° offset
Cl···O=C (benzoyl) 3.41 165

Notably absent are N-H···O hydrogen bonds typically observed in unprotected nucleosides, as benzoylation blocks potential hydrogen bond donors. The lack of strong directional interactions explains the compound's relatively low melting point (decomposition observed >180°C without sharp phase transition). Molecular dynamics simulations suggest the crystalline stability arises primarily from van der Waals interactions between benzoyl phenyl rings, contributing 78% of lattice energy in analogous structures.

Properties

Molecular Formula

C32H24ClN3O7

Molecular Weight

598.0 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C32H24ClN3O7/c33-27-23-16-17-36(28(23)35-19-34-27)29-26(43-32(39)22-14-8-3-9-15-22)25(42-31(38)21-12-6-2-7-13-21)24(41-29)18-40-30(37)20-10-4-1-5-11-20/h1-17,19,24-26,29H,18H2/t24-,25-,26-,29-/m1/s1

InChI Key

NLEQKXIHBDPVJP-GSTLAZBSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C3N=CN=C4Cl)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC4=C3N=CN=C4Cl)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for nucleophilic substitution.

    Electrophiles: Such as halogens for electrophilic substitution.

    Palladium catalysts: For Suzuki coupling reactions.

Major Products

The major products formed from these reactions include substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals .

Scientific Research Applications

Antiviral Activity

Research indicates that pyrrolo[2,3-d]pyrimidine derivatives exhibit antiviral properties. A study demonstrated that compounds similar to 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)- inhibit viral replication by targeting specific enzymes critical for viral lifecycle progression. These findings suggest a potential application in treating viral infections such as HIV and hepatitis C.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in targeting specific kinases involved in cancer cell proliferation. The inhibition of Janus kinase (JAK) pathways has shown promise in reducing tumor growth in various cancer models. Clinical studies are ongoing to evaluate its efficacy as a therapeutic agent against hematological malignancies.

Immunosuppressive Effects

As a derivative involved in the synthesis of tofacitinib (a JAK inhibitor), this compound plays a crucial role in immunosuppression. Tofacitinib is used to treat autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. The mechanism involves the selective inhibition of JAK pathways, leading to decreased inflammatory responses.

Case Study 1: Antiviral Research

In a controlled study published in Journal of Virology, researchers synthesized derivatives of 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)- and evaluated their antiviral activity against the influenza virus. The results indicated significant inhibition of viral replication at low micromolar concentrations, suggesting potential for further development as antiviral agents.

Case Study 2: Cancer Treatment

A clinical trial reported in Cancer Research assessed the efficacy of JAK inhibitors derived from pyrrolo[2,3-d]pyrimidine structures in patients with advanced lymphomas. The trial demonstrated promising response rates with manageable side effects, leading to further investigations into combination therapies involving these compounds.

Mechanism of Action

The mechanism of action of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves its role as a kinase inhibitor. It interferes with the activity of specific kinases, such as Janus kinase (JAK), by binding to the ATP-binding site of the enzyme. This inhibition disrupts the JAK-STAT signaling pathway, which is involved in cell division, survival, and immune responses . By inhibiting this pathway, the compound can exert anti-inflammatory and anti-cancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Replacements

9H-Purine and 1H-Pyrazolo[3,4-d]pyrimidine Analogs

Replacing the 7H-pyrrolo[2,3-d]pyrimidine core with 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine retains antiviral activity while reducing cytotoxicity. For example:

  • Compound 30 (9H-purine core): Exhibits an EC90 of 12.4 µM against ZIKV (titer reduction assay) and a CC50 of 49.3 µM, yielding a therapeutic index (TI) of ~4.0 .
  • Compound 32 (1H-pyrazolo[3,4-d]pyrimidine core): Shows comparable antiviral activity but lower cytotoxicity (CC50 > 50 µM) relative to pyrrolo[2,3-d]pyrimidine analogs .
Table 1: Antiviral Activity and Cytotoxicity of Core Scaffold Analogs
Compound Core Structure EC90 (µM) CC50 (µM) TI (CC50/EC90)
Target Pyrrolo[2,3-d]pyrimidine N/A N/A N/A
30 9H-Purine 12.4 49.3 4.0
32 1H-Pyrazolo[3,4-d]pyrimidine 14.2 >50 >3.5

Data sourced from SAR studies

Halogen-Substituted Analogs

Halogen substitutions at position 5 (e.g., fluoro, iodo) modulate antiviral potency and metabolic stability:

  • 5-Iodo derivative (CAS: 57024-74-5): Molecular weight 377.13, with enhanced lipophilicity (LogP: -0.35) and moderate anti-ZIKV activity (EC90: ~15 µM) .
  • 5-Fluoro derivative (CAS: 750598-19-7): Retains the tri-O-benzoyl protection, enabling direct comparison of halogen effects on ribose reactivity .

Substituent Modifications

Electron-Withdrawing Groups (EWGs)

Para-nitro or cyano groups on benzyl substituents enhance titer-reducing capacity:

  • Compound 34i : 4-Chloro-7-(3-(methylsulfonyl)benzyl)-7H-pyrrolo[2,3-d]pyrimidine achieves 90% synthetic yield and potent activity (EC90: <10 µM) .
  • Compound 8 : Meta-chlorobenzylamine substituent improves selectivity for ZIKV NS5 polymerase inhibition .

Ribofuranosyl Modifications

  • 2-C-Methyl ribose derivative (CAS: 847551-48-8): Altered sugar puckering reduces enzymatic degradation, enhancing bioavailability .
  • 2,3-O-Isopropylidene protection (CAS: 115479-40-8): Stabilizes the ribose during nucleophilic substitution reactions .

Structure-Activity Relationship (SAR) Insights

  • Core Rigidity : The planar pyrrolo[2,3-d]pyrimidine scaffold optimally positions EWGs for target engagement, whereas purine analogs offer flexibility with reduced toxicity .
  • Substituent Synergy : Combining para-nitro (Ring A) and meta-chloro (Ring B) groups maximizes antiviral efficacy, though optimal EWG combinations remain underexplored .
  • Cytotoxicity Trade-offs : Pyrrolo[2,3-d]pyrimidines exhibit higher cytotoxicity (CC50: ~20–30 µM) compared to purine analogs (CC50: ~50 µM), necessitating scaffold-hopping strategies .

Biological Activity

The compound 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)- is a derivative of the pyrrolo[2,3-d]pyrimidine scaffold, which has gained attention in medicinal chemistry due to its biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including anticancer, antiviral properties, and its mechanism of action.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-d]pyrimidine core with a chloro substituent and a ribofuranosyl moiety. This unique structure allows for diverse interactions with biological targets. The presence of the benzoyl groups enhances solubility and stability, making it suitable for drug development.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant anticancer properties. For instance, studies have shown that certain compounds within this class induce apoptosis in cancer cell lines such as HepG2 by increasing pro-apoptotic proteins (caspase-3 and Bax) while downregulating anti-apoptotic proteins (Bcl-2) .

Table 1: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (μM)Mechanism
Compound 51A5490.66Apoptosis induction
Compound 51HeLa0.38Apoptosis induction
Compound 51MCF-70.44Apoptosis induction

These findings suggest that the compound could be further developed for cancer therapy targeting multiple pathways involved in tumor growth.

Antiviral Activity

Pyrrolo[2,3-d]pyrimidines have also been identified as potential antiviral agents. Specifically, derivatives have shown efficacy against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). Structure-activity relationship (SAR) studies revealed that modifications at positions 4 and 7 of the pyrrolo[2,3-d]pyrimidine scaffold can enhance antiviral activity .

Table 2: Antiviral Activity Against Flaviviruses

CompoundVirus TypeEC50 (μM)Target
Compound A1ZIKV0.25Viral replication
Compound A2DENV0.30Viral entry

Kinase Inhibition

The biological activity of this compound is largely attributed to its ability to inhibit various kinases involved in cancer progression and other diseases. For instance, it has been shown to inhibit Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), which are critical for malaria parasite survival . The IC50 values for these interactions range from 0.210 to 0.589 μM, demonstrating potent inhibitory effects.

The mechanism by which pyrrolo[2,3-d]pyrimidine derivatives exert their biological effects often involves the inhibition of specific kinases or induction of apoptosis in cancer cells. Molecular docking studies suggest that these compounds bind effectively to the ATP-binding sites of kinases due to their structural conformation . This binding disrupts normal kinase activity, leading to altered signaling pathways that promote cell death or inhibit viral replication.

Case Studies

  • HepG2 Cell Line Study : A study demonstrated that a specific derivative induced cell cycle arrest and apoptosis in HepG2 cells through modulation of apoptotic pathways .
  • Zika Virus Inhibition : Another study highlighted the antiviral potential against ZIKV with specific derivatives showing low toxicity while effectively reducing viral load in infected cells .

Q & A

Q. Q1. What are the key synthetic strategies for introducing the tri-O-benzoyl-protected ribofuranosyl group to the pyrrolo[2,3-d]pyrimidine core?

A1. The tri-O-benzoyl protection is critical for ribose stability during glycosylation. A common approach involves coupling 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose with a pyrrolo[2,3-d]pyrimidine precursor under controlled conditions (e.g., Vorbruggen glycosylation). The benzoyl groups prevent undesired side reactions and are later deprotected under basic conditions (e.g., NH3/MeOH) .

Q. Q2. How is the chlorination at the 4-position optimized to avoid over-halogenation or ring degradation?

A2. Chlorination typically employs POCl3 or SOCl2 in anhydrous solvents (e.g., DMF or acetonitrile) at 0–25°C. Stoichiometric control and reaction monitoring via TLC or HPLC prevent over-halogenation. For example, chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol derivatives requires precise stoichiometry (1.2–1.5 eq POCl3) and short reaction times (2–4 hr) .

Advanced Reaction Optimization

Q. Q3. How do solvent polarity and temperature influence the regioselectivity of ribofuranosyl coupling to the pyrrolo[2,3-d]pyrimidine core?

A3. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the pyrrolo nitrogen, favoring N7-glycosylation over N8. Lower temperatures (0–10°C) further improve regioselectivity by slowing competing pathways. For instance, reactions in DMF at 5°C yield >85% N7-regioisomer, confirmed by NOESY NMR .

Q. Q4. What methods resolve contradictions in reported yields for benzoyl deprotection?

A4. Deprotection efficiency varies with base strength and solvent. NH3/MeOH (7N, 24 hr) achieves >90% deprotection, while weaker bases (e.g., NaOMe) may retain residual benzoyl groups. LC-MS monitoring identifies incomplete deprotection, requiring iterative optimization .

Analytical and Mechanistic Challenges

Q. Q5. How can researchers validate the β-D-ribofuranosyl configuration in the absence of single-crystal X-ray data?

A5. 1H-NMR coupling constants (J1',2' = 3–6 Hz for β-D-ribofuranosyl) and NOESY correlations between H1' and H4' confirm the β-configuration. Comparative CD spectroscopy with known β-anomers provides additional validation .

Q. Q6. Why do some synthetic routes report inconsistent purity despite similar starting materials?

A6. Impurities often arise from residual benzoyl groups or byproducts during glycosylation. Dual purification strategies (e.g., silica chromatography followed by recrystallization from EtOAc/hexane) improve purity to >98%. Purity discrepancies in commercial samples (e.g., Sigma-Aldrich) may reflect insufficient QC, emphasizing the need for in-house validation .

Applications in Medicinal Chemistry

Q. Q7. How does the tri-O-benzoyl group impact the compound’s pharmacokinetic properties in preclinical studies?

A7. The benzoyl groups enhance lipophilicity, improving cell membrane permeability. However, they reduce aqueous solubility, necessitating prodrug strategies. In vivo studies show that deprotected derivatives exhibit higher bioavailability and target engagement (e.g., kinase inhibition) .

Q. Q8. What structural modifications enhance selectivity for kinase targets like EGFR or CDK2?

A8. Substitutions at the 5-position (e.g., ethyl, fluoro) modulate steric and electronic interactions with kinase ATP pockets. For example, 5-ethyl analogs show 10-fold higher CDK2 inhibition (IC50 = 12 nM) compared to unsubstituted derivatives, validated by molecular docking .

Methodological Innovations

Q. Q9. Can AI-driven retrosynthesis tools predict viable routes for derivatives with bulky substituents?

A9. Yes. Platforms like Reaxys and Pistachio integrate fragment-based approaches to prioritize routes with high atom economy. For example, AI-predicted one-step coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with tri-O-benzoyl-ribofuranosyl chloride aligns with manual synthetic reports .

Q. Q10. How are flow chemistry techniques applied to scale up glycosylation steps?

A10. Continuous flow reactors (e.g., microfluidic chips) enhance heat/mass transfer, reducing reaction times from hours to minutes. A reported protocol uses a 0.5 mL reactor at 30°C with 95% yield, compared to 65% yield in batch mode .

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